molecular formula C6H6ClN B1213738 2-(Chloromethyl)pyridine CAS No. 4377-33-7

2-(Chloromethyl)pyridine

Cat. No.: B1213738
CAS No.: 4377-33-7
M. Wt: 127.57 g/mol
InChI Key: NJWIMFZLESWFIM-UHFFFAOYSA-N
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Description

Structural Characteristics and Classification

This compound is an organochlorine compound that exhibits the molecular formula C₆H₆ClN and possesses a molecular weight of 127.57 grams per mole. The compound is officially designated by the International Union of Pure and Applied Chemistry nomenclature as this compound, though it is commonly referred to by several synonyms including 2-picolyl chloride, 2-chloromethylpyridine, and 2-pyridylmethyl chloride. The Chemical Abstracts Service has assigned this compound the registry number 4377-33-7, providing a unique identifier for chemical databases and regulatory purposes.

The structural architecture of this compound consists of a six-membered pyridine ring with a chloromethyl group (-CH₂Cl) attached to the carbon atom adjacent to the nitrogen heteroatom. This arrangement creates a molecule where the electron-withdrawing effects of both the nitrogen atom and the chlorine atom influence the chemical reactivity patterns. The compound exists as a member of the pyridine family and is simultaneously classified as an organochlorine compound due to the presence of the carbon-chlorine bond. The molecular structure can be represented by the Simplified Molecular Input Line Entry System notation as C1=CC=NC(=C1)CCl, while the International Chemical Identifier key is NJWIMFZLESWFIM-UHFFFAOYSA-N.

The compound demonstrates characteristic properties of alkyl halides, where the carbon bearing the halogen forms single bonds to all attached atoms. This classification distinguishes it from vinylic halides, aryl halides, and acyl halides, placing it specifically within the alkyl halide category despite the presence of an aromatic pyridine ring system. The chloromethyl substituent acts as a reactive functional group, enabling various nucleophilic substitution reactions that make this compound valuable as a synthetic intermediate.

Historical Context and Discovery

The development of synthetic methodologies for this compound has evolved significantly since the compound's initial recognition as a valuable chemical intermediate. Historical patent literature reveals that by 1979, researchers had established efficient synthetic routes for producing this compound, with particular emphasis on optimizing reaction conditions and improving yields. The patent documentation from this period describes the reaction of 2-methylpyridine-N-oxide with phosgene (carbonyl chloride) in the presence of solvents and acid acceptors, representing one of the earliest well-documented synthetic approaches.

Early synthetic efforts encountered challenges related to selectivity and product purity, as traditional chlorination methods often resulted in complex mixtures containing multiple chlorinated products. The direct chlorination of 2-picoline with chlorine gas produced contamination with dichloromethyl and trichloromethyl derivatives, necessitating the development of more selective synthetic strategies. Japanese patent literature from 1975 documented alternative approaches involving chlorination in the presence of water, acid acceptors, and inert solvents, though these methods still generated mixtures of mono- and dichlorinated products.

The recognition of this compound as a valuable intermediate in pharmaceutical chemistry emerged from its demonstrated utility in synthesizing compounds with diverse biological activities. Historical applications have encompassed the preparation of molecules exhibiting hypocholesteremic, anti-hypertensive, anti-inflammatory, analgesic, fungicidal, and bactericidal properties. This broad spectrum of biological activities established the compound as an important building block in medicinal chemistry research and pharmaceutical development programs.

More recent synthetic developments, documented in Chinese patent literature from 2015, have focused on developing economically viable and environmentally sustainable synthetic routes. These modern approaches emphasize the use of readily available starting materials and mild reaction conditions, reflecting contemporary concerns about green chemistry principles and industrial scalability.

Isomeric Forms: 2-, 3-, and 4-Chloromethylpyridines

The chloromethylpyridine family comprises three distinct positional isomers, each characterized by the placement of the chloromethyl substituent on different positions of the pyridine ring system. These isomers demonstrate varying chemical and physical properties due to the different electronic environments created by the relative positions of the nitrogen heteroatom and the chloromethyl group.

Isomer Molecular Formula Molecular Weight (g/mol) CAS Number InChI Key Common Names
This compound C₆H₆ClN 127.57 4377-33-7 NJWIMFZLESWFIM-UHFFFAOYSA-N 2-Picolyl chloride
3-(Chloromethyl)pyridine C₆H₆ClN 127.57 3099-31-8 CNQCWYFDIQSALX-UHFFFAOYSA-N 3-Picolyl chloride
4-(Chloromethyl)pyridine C₆H₆ClN 127.57 10445-91-7 - 4-Picolyl chloride

The this compound isomer exhibits unique reactivity patterns due to the proximity of the chloromethyl group to the nitrogen atom. This ortho relationship creates opportunities for intramolecular interactions and influences the compound's behavior as an alkylating agent. The electronic effects of the adjacent nitrogen atom can stabilize certain reaction intermediates through coordination or electrostatic interactions, potentially affecting reaction rates and selectivity patterns.

3-(Chloromethyl)pyridine, positioned at the meta location relative to the nitrogen, displays different electronic characteristics compared to its 2-isomer. The meta arrangement reduces direct electronic interactions between the nitrogen heteroatom and the chloromethyl substituent, resulting in reactivity patterns that more closely resemble those of simple benzyl chloride derivatives. The compound is known by the synonyms 3-picolyl chloride and 3-pyridylmethyl chloride, reflecting its structural relationship to picolinic acid derivatives.

4-(Chloromethyl)pyridine occupies the para position relative to the pyridine nitrogen, creating a linear arrangement that maximizes electronic communication between these functional groups. This para relationship can lead to enhanced resonance interactions and may influence the compound's reactivity in nucleophilic substitution reactions. The electronic properties of this isomer often differ significantly from both the ortho and meta analogs due to the extended conjugation possibilities.

Position in Heterocyclic Chemistry

This compound occupies a significant position within the broader field of heterocyclic chemistry as a representative example of functionalized pyridine derivatives. Pyridine itself serves as a fundamental heterocyclic aromatic compound containing a six-membered ring with one nitrogen heteroatom. The aromatic character of pyridine results from the delocalization of six π-electrons around the ring system, satisfying Hückel's rule for aromatic stability (4n + 2 π-electrons, where n = 1).

The incorporation of the chloromethyl substituent transforms the parent pyridine molecule into a versatile synthetic intermediate while preserving the aromatic character of the heterocyclic system. This modification creates a bifunctional molecule that combines the nucleophilic character of the pyridine nitrogen with the electrophilic reactivity of the chloromethyl group. The resulting compound serves as an important bridge between simple heterocyclic compounds and more complex polyfunctional molecules used in pharmaceutical and materials chemistry.

Within the classification system of heterocyclic aromatic compounds, this compound belongs to the six-membered heterocycles containing nitrogen. This category includes numerous biologically important compounds such as the nucleotide bases found in deoxyribonucleic acid and ribonucleic acid, as well as many pharmaceutical agents. The pyridine ring system appears frequently in natural products and synthetic drugs, making functionalized pyridine derivatives like this compound valuable building blocks for medicinal chemistry applications.

The compound's position as an organohalogen derivative further expands its synthetic utility within heterocyclic chemistry. Organohalogen compounds rank among the most important functional group transformations in organic chemistry, and the combination of halogen reactivity with heterocyclic structure creates unique opportunities for molecular construction. The carbon-chlorine bond in this compound serves as an excellent leaving group for nucleophilic substitution reactions, enabling the introduction of diverse substituents while maintaining the integrity of the pyridine ring system.

Contemporary applications of this compound in heterocyclic synthesis include its use as a reagent in base-catalyzed alkylation reactions and as a precursor for metal coordination complexes. The compound has been employed in the synthesis of gadolinium-based magnetic resonance imaging contrast agents and in the preparation of zinc-sensitive molecular probes. These applications demonstrate the continuing relevance of this heterocyclic building block in modern chemical research and technological development.

Properties

IUPAC Name

2-(chloromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN/c7-5-6-3-1-2-4-8-6/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJWIMFZLESWFIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN
Record name 2-Chloromethylpyridine
Source Wikipedia
URL https://en.wikipedia.org/wiki/2-Chloromethylpyridine
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

6959-47-3 (hydrochloride)
Record name 2-Chloromethylpyridine
Source ChemIDplus
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DSSTOX Substance ID

DTXSID2043824
Record name 2-(Chloromethyl)pyridine
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Molecular Weight

127.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4377-33-7
Record name Picolyl chloride
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2-Chloromethylpyridine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Chloromethyl)pyridine
Source EPA DSSTox
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Record name 2-CHLOROMETHYLPYRIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59YW2EH117
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Chloromethyl)pyridine can be synthesized through the chlorination of 2-methylpyridine. The process involves mixing 2-methylpyridine with anhydrous carbon tetrachloride in a reaction vessel, followed by the addition of dry sodium carbonate. The mixture is heated to 58-60°C, and chlorine gas is introduced under light irradiation. The temperature is maintained at 60-65°C for approximately six hours. After the reaction, the mixture is cooled, and the sodium carbonate is dissolved in water. The pH is adjusted to 8-9 using liquid alkali, and the aqueous layer is separated .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of phosgene or its derivatives, such as triphosgene or diphosgene, to minimize the environmental impact of phosphorus oxychloride waste. This method also reduces the use of dimethylformamide (DMF) in the chlorination and cyclization reactions, leading to cleaner production processes .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloromethyl group undergoes nucleophilic substitution (Sₙ2) with various nucleophiles, forming derivatives critical in pharmaceutical and agrochemical synthesis.

Reaction Data Table

NucleophileConditionsProductYieldSource
HydroxylaminepH 7–8 buffer, 2–3 hr, 100°C2-Pyridine aldoxime63–91%
2-Chloro-4-nitrophenolK₂CO₃, KI, DMF, 60°C, 12 hr2-((2-Chloro-4-nitrophenoxy)methyl)pyridine74–98%
Sodium methoxideMethanol, reflux2-(Methoxymethyl)pyridine85%*

Mechanistic Insights :

  • Reactions proceed via a bimolecular mechanism, where the nucleophile attacks the electrophilic carbon adjacent to the pyridine ring .

  • Steric hindrance from the pyridine ring influences reaction rates, with electron-withdrawing groups enhancing reactivity .

Elimination Reactions

Under basic conditions, β-elimination occurs, producing 2-vinylpyridine—a precursor for polymers and ligands.

Key Experimental Findings

  • Conditions : Aqueous NaOH (1M), 50°C, KCl additive .

  • Product : 2-Vinylpyridine (kobs=4.59×104dm3mol1s1k_{\text{obs}}=4.59\times 10^{-4}\,\text{dm}^3\,\text{mol}^{-1}\,\text{s}^{-1}) .

  • Mechanism : Follows an E1cb pathway, with deprotonation at the β-hydrogen forming a stabilized carbanion intermediate .

Acid-Catalyzed Transformations

The compound reacts with strong acids to form hydrochloride salts, enhancing stability for storage and further reactions.

Reaction Example

C6H6ClN+HClC6H6ClNHCl\text{C}_6\text{H}_6\text{ClN}+\text{HCl}\rightarrow \text{C}_6\text{H}_6\text{ClN}\cdot \text{HCl}

  • Application : Hydrochloride salts are intermediates in drug synthesis (e.g., anti-inflammatory agents) .

Metal-Mediated Reactions

This compound coordinates with transition metals, forming complexes for catalysis and material science.

Case Study:

  • Reaction with Fe³⁺ : Forms octahedral complexes with potential magnetic properties.

  • Ligand Behavior : Pyridine nitrogen and chloromethyl group act as donor sites.

Toxicity and Handling Considerations

  • Hazards : Corrosive; causes severe skin burns and eye damage .

  • Carcinogenicity : No significant carcinogenic effects observed in rodent studies at tested doses (75–250 mg/kg) .

Comparative Reactivity Analysis

Reaction TypeRate Constant/YieldActivation EnergyDominant Pathway
Nucleophilic SubstitutionHigh (74–98%)LowSₙ2
β-EliminationModerate (10410^{-4})ModerateE1cb

Scientific Research Applications

Chemical Synthesis Applications

1. Synthesis of Complex Organic Molecules
2-(Chloromethyl)pyridine hydrochloride is utilized as a reagent in the synthesis of various complex organic molecules. One notable application includes its role in the base-catalyzed alkylation of p-tert-butylcalixarene, where it serves to introduce chloromethyl groups into calixarene structures, enhancing their functional properties for diverse applications .

2. Coordination Compounds
The compound has been employed in the synthesis of gadolinium (III) complexes with diethylenetriaminepentaacetic acid bisamide, which are used as magnetic resonance imaging (MRI) contrast agents. These complexes leverage the unique properties of this compound to improve imaging capabilities .

3. Agrochemical Applications
Research indicates that this compound hydrochloride can act as a nematocide, inhibiting root knot development in tomato seedlings. This suggests potential applications in agriculture as a pesticide.

1. Carcinogenic Potential
A significant aspect of this compound is its documented carcinogenicity. Studies conducted by the National Cancer Institute have shown positive results for carcinogenic effects in animal models, particularly Fischer 344 rats and B6C3F1 mice. The compound was administered over an extended period, leading to concerns about its safety for human exposure .

2. Toxicological Studies
The compound has been shown to exhibit toxicity, with studies highlighting its potential health risks. Although no significant increase in mortality was observed during testing, there were indications of dose-related effects on body weight and tumor incidence in specific animal groups . Further research is necessary to fully understand its biological interactions and implications for human health.

Summary of Applications

Application Area Details
Organic Synthesis Used as a reagent in alkylation reactions (e.g., p-tert-butylcalixarene) .
MRI Contrast Agents Precursor for gadolinium complexes used in medical imaging .
Agricultural Chemistry Potential nematocide for agricultural use.
Toxicology and Safety Documented carcinogenicity and toxicity concerns from animal studies .

Case Study 1: Alkylation Reactions

In a study published in Tetrahedron Letters, researchers demonstrated the effectiveness of this compound hydrochloride in the base-catalyzed alkylation of calixarenes. The introduction of chloromethyl groups was shown to enhance the functionalization potential of these molecules, making them suitable for various applications including drug delivery systems and sensors .

Case Study 2: MRI Contrast Agent Development

Research detailed in Chemical Communications focused on the synthesis of gadolinium complexes using this compound as a precursor. These complexes exhibited improved properties for MRI applications, showcasing the compound's utility in medical imaging technologies .

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)pyridine primarily involves its role as an alkylating agent. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, such as DNA and proteins. This alkylation can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death. The compound’s ability to form covalent bonds with nucleophiles makes it a valuable tool in the study of enzyme mechanisms and the development of pharmaceuticals .

Comparison with Similar Compounds

2-(Chloromethyl)-6-methoxy-3-(trifluoromethyl)pyridine

Structural Features : Methoxy (-OCH₃) and trifluoromethyl (-CF₃) groups enhance electron-withdrawing effects.
Properties :

  • Molecular Weight : 225.6.
  • Applications : Intermediate in fluorinated drug synthesis .

Pyrimidine, 2-(chloromethyl)-5-methyl

Structural Features : Pyrimidine ring replaces pyridine, altering electronic properties.
Reactivity : Chloromethyl group facilitates cross-coupling reactions in nucleoside analog synthesis .

Amino-Substituted Derivatives: 5-(Chloromethyl)pyridin-2-amine

Structural Features: Amino (-NH₂) group at the 2-position increases nucleophilicity. Applications: Potential use in antitumor agents or kinase inhibitors due to bioactivity .

Data Tables

Table 1: Comparative Properties of this compound and Analogs

Compound Molecular Weight Melting Point (°C) Key Applications Toxicity (LD₅₀, rat oral)
This compound 131.57 Ligand synthesis
This compound HCl 164.03 109–124 Pharmaceuticals 316 mg/kg
2-(Chloromethyl)-imidazo[1,2-a]pyridine 166.6 Agrochemicals Data pending
2-(Chloromethyl)-6-methoxy-3-(trifluoromethyl)pyridine 225.6 Fluorinated APIs

Table 2: Reactivity and Catalytic Performance

Compound Reaction Type Product Yield Key Findings
This compound Ni Complex Ethylene oligomerization 70–85% Selective C₄–C₈ alkene formation
Fe-Pyridine Complex Oxidative transformations 60–78% Bioinspired C–H activation

Biological Activity

2-(Chloromethyl)pyridine (CASRN 6959-47-3) is an organic compound characterized by its pyridine ring substituted with a chloromethyl group. This compound has garnered attention in various fields due to its notable biological activities, including potential carcinogenicity and insecticidal properties. This article delves into the biological activity of this compound, presenting detailed findings from research studies, case studies, and data tables.

  • Chemical Formula : C₆H₆ClN
  • Molecular Weight : Approximately 145.57 g/mol
  • Physical State : Corrosive solid, hygroscopic in nature

Carcinogenic Potential

A significant study conducted by the National Cancer Institute evaluated the carcinogenic potential of this compound hydrochloride through bioassays on Fischer 344 rats and B6C3F1 mice. The key findings are summarized in Table 1.

Parameter Rats (150 mg/kg) Rats (75 mg/kg) Mice (250 mg/kg) Mice (125 mg/kg)
Duration of Administration99 weeks99 weeks99 weeks99 weeks
Observation Period6 weeks6 weeks5 weeks5 weeks
Significant Tumor IncidenceYes (subcutaneous fibromas)NoNoNo
Body Weight DepressionSlightNoneSlightNone

The study indicated that while there was no significant increase in overall tumor incidence, there was a notable trend towards subcutaneous fibromas in male rats at the higher dosage, suggesting a potential risk for carcinogenic effects under specific conditions .

Nematocidal Activity

Research has also highlighted the nematocidal properties of this compound, particularly its effectiveness against root knot nematodes in tomato seedlings. This suggests potential applications in agricultural pest control. The compound was shown to inhibit nematode development significantly, indicating its usefulness as a pesticide.

Case Studies

  • Carcinogenicity Testing : In a comprehensive study by Litton Bionetics, the administration of varying doses of this compound hydrochloride revealed no significant mortality rates among test animals. However, the presence of subcutaneous fibromas in male rats at higher doses indicates a need for further investigation into long-term exposure risks .
  • Agricultural Applications : A recent study demonstrated that treatment with this compound effectively reduced nematode populations in controlled experiments, showcasing its potential as an eco-friendly pesticide alternative.

Q & A

Q. What experimental parameters are critical for scaling up this compound synthesis?

  • Methodology :
  • Heat management : Use jacketed reactors to control exothermic reactions during chloromethylation.
  • Solvent recovery : Implement distillation systems for DCM reuse.
  • Safety protocols : Pilot-scale tests under inert gas to prevent explosive side reactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Chloromethyl)pyridine
Reactant of Route 2
Reactant of Route 2
2-(Chloromethyl)pyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.